2-(Fluoromethyl)cyclobutanamine
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Overview
Description
2-(Fluoromethyl)cyclobutanamine is a chemical compound with the molecular formula C5H10FN. It is a cyclobutane derivative where a fluoromethyl group is attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)cyclobutanamine typically involves the introduction of a fluoromethyl group into a cyclobutane ring. One common method is the deoxofluorination of cyclobutanone derivatives using reagents such as Deoxo-Fluor or DAST (diethylaminosulfur trifluoride). Another approach involves the nucleophilic substitution of halogenated cyclobutanes with fluoromethylating agents .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Fluoromethyl)cyclobutanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)cyclobutanamine
- 2-(Bromomethyl)cyclobutanamine
- 2-(Hydroxymethyl)cyclobutanamine
Comparison
Compared to its analogs, 2-(Fluoromethyl)cyclobutanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. For instance, fluorinated compounds often have enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts .
Properties
Molecular Formula |
C5H10FN |
---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
2-(fluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H10FN/c6-3-4-1-2-5(4)7/h4-5H,1-3,7H2 |
InChI Key |
YWNKFYBBNKCGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CF)N |
Origin of Product |
United States |
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